3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2-(piperazin-1-yl)propanoic acid
Description
This compound features a propanoic acid backbone substituted at position 2 with a piperazine ring and at position 3 with a carbamoyl group linked to a 2-(methoxycarbonyl)phenyl moiety. Its molecular weight is estimated at ~369.3 g/mol (calculated), distinguishing it from bulkier analogs .
Properties
IUPAC Name |
4-(2-methoxycarbonylanilino)-4-oxo-2-piperazin-1-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-24-16(23)11-4-2-3-5-12(11)18-14(20)10-13(15(21)22)19-8-6-17-7-9-19/h2-5,13,17H,6-10H2,1H3,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFVFPSBOGYDQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC(C(=O)O)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2-(piperazin-1-yl)propanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-(methoxycarbonyl)aniline with a suitable acylating agent to form the corresponding amide. This intermediate is then reacted with piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2-(piperazin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenyl group can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2-(piperazin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2-(piperazin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine-Containing Propanoic Acid Derivatives
Table 1: Key Structural Analogs
Key Structural Differences
- Substituent Effects : Unlike analogs with trifluoromethylpyridinyl () or thiazole rings (), the target lacks strong electron-withdrawing groups, which may reduce metabolic stability but improve solubility.
- Synthetic Accessibility : Compounds like 10f (yield: 89.1% ) demonstrate efficient synthesis via urea/thiazole coupling, whereas the target’s carbamoyl linkage may require more specialized reagents.
Physicochemical Properties
- Hydrophilicity : The target’s unmodified piperazine and carboxylic acid groups enhance water solubility compared to Fmoc-protected analogs (e.g., ).
- Molecular Weight : At ~369.3 g/mol, the target is significantly smaller than analogs like 10f (514.2 g/mol ) or the chlorophenyl derivative (448.9 g/mol ), aligning better with Lipinski’s rule for drug-likeness.
Research Findings and Implications
- Thiazole- and Ureido-Containing Analogs : High-yield synthesis (89–93% ) suggests robust routes for piperazine-thiazole hybrids, though their larger size may limit bioavailability.
- Halogenated Derivatives: Compounds like 3-[5-chloro-2-(2-oxoethoxy)phenyl]propanoic acid () highlight the trade-off between halogen-induced potency and increased molecular weight.
- Fluorinated Groups : The trifluoromethylpyridinyl analog () demonstrates how electron-deficient substituents can modulate electronic properties but may complicate synthesis.
Biological Activity
3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2-(piperazin-1-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- IUPAC Name : this compound
- Molecular Formula : C_{15}H_{20}N_{2}O_{4}
- Molecular Weight : 288.34 g/mol
The compound contains a piperazine ring, which is known for its pharmacological properties, and a methoxycarbonyl group that may enhance its solubility and bioavailability.
Research indicates that compounds similar to this compound may act through multiple pathways. One notable mechanism involves inhibition of the glutathione peroxidase 4 (GPX4), which plays a crucial role in regulating oxidative stress within cells. This inhibition can lead to ferroptosis, a form of regulated cell death associated with various diseases, including cancer .
Antitumor Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant antitumor activity. For instance, one study reported an IC50 value of approximately 100 nM against cancer cell lines, indicating potent cytotoxic effects . The presence of the piperazine moiety is thought to contribute to this activity by enhancing interaction with cellular targets.
Antimicrobial Properties
Another area of investigation is the antimicrobial activity of compounds related to this compound. Some derivatives have shown promising results against various bacterial strains, suggesting potential applications in treating infections .
Summary of Biological Activities
| Activity Type | IC50 Value (µM) | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Antitumor | 0.1 | Cancer Cell Lines | |
| Antimicrobial | Varies | Bacterial Strains |
Case Studies
- Antitumor Efficacy : A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.
- Antimicrobial Screening : A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
